Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-
Overview
Description
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a carboxymethyl group and a 2-hydroxypropyl group attached to the nitrogen atom of glycine. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- typically involves the reaction of glycine with chloroacetic acid and 2-hydroxypropylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the amine group of glycine attacks the chloroacetic acid, followed by the addition of 2-hydroxypropylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It may also serve as a model compound for studying amino acid derivatives.
Medicine
In medicine, derivatives of glycine are explored for their potential therapeutic applications, including as neurotransmitter modulators and in drug delivery systems.
Industry
Industrially, this compound can be used in the production of biodegradable polymers, surfactants, and as a chelating agent in various formulations.
Mechanism of Action
The mechanism of action of Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- involves its interaction with specific molecular targets. The carboxymethyl and 2-hydroxypropyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(carboxymethyl)-: Lacks the 2-hydroxypropyl group, making it less versatile in certain reactions.
Glycine, N-(2-hydroxypropyl)-: Lacks the carboxymethyl group, affecting its reactivity and applications.
Uniqueness
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is unique due to the presence of both carboxymethyl and 2-hydroxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[carboxymethyl(2-hydroxypropyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c1-5(9)2-8(3-6(10)11)4-7(12)13/h5,9H,2-4H2,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNQUVXPMQRHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)O)CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552351 | |
Record name | 2,2'-[(2-Hydroxypropyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59881-67-3 | |
Record name | 2,2'-[(2-Hydroxypropyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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